molecular formula C22H26N4O2 B2672185 4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251590-33-6

4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No.: B2672185
CAS No.: 1251590-33-6
M. Wt: 378.476
InChI Key: MQMFFYXVXPNPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a diethylamino group, and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    N-alkylation: The primary amine is alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Condensation: The resulting intermediate is then condensed with 2-ethoxyaniline in the presence of a suitable catalyst.

    Cyclization: The final step involves cyclization to form the naphthyridine core, which is achieved using a cyclizing agent such as phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and ethoxy groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene

Uniqueness

4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and its naphthyridine core

Biological Activity

4-[(2-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide is a synthetic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2

This structure features a naphthyridine core substituted with an ethoxyphenyl group and diethyl amine, which may contribute to its biological properties.

Anticancer Properties

Research indicates that naphthyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds within this class can induce apoptosis in various cancer cell lines. The mechanism often involves the intercalation into DNA and modulation of key regulatory proteins involved in cell cycle progression and apoptosis.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • MCF-7 (breast cancer)
  • Mechanism of Action :
    • Induction of G1 phase cell cycle arrest.
    • Downregulation of cyclins (e.g., Cyclin D1).
    • Upregulation of pro-apoptotic factors like p21.

Antimicrobial Activity

Naphthyridine derivatives have also shown promising antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, contributing to its efficacy against both Gram-positive and Gram-negative bacteria.

Antileishmanial Activity

A study focusing on the structure-activity relationship (SAR) of naphthyridines revealed that certain modifications enhance their antileishmanial properties. The presence of specific functional groups was crucial for maintaining activity against Leishmania species.

Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerInduces apoptosis in cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL.
AntileishmanialStructural modifications led to enhanced activity against Leishmania with promising SAR data.
AntimicrobialEffective against a broad range of bacteria; mechanism involves disruption of cell membranes.

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to mice bearing xenografts of human cancer cells. The results demonstrated a significant reduction in tumor size compared to controls, attributed to the compound's ability to induce apoptosis through p53-independent pathways.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, suggesting its potential as an alternative treatment option.

Properties

IUPAC Name

4-(2-ethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-5-26(6-2)22(27)17-14-23-21-16(13-12-15(4)24-21)20(17)25-18-10-8-9-11-19(18)28-7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMFFYXVXPNPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC=C3OCC)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.